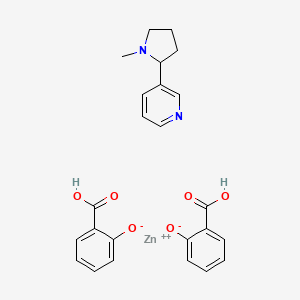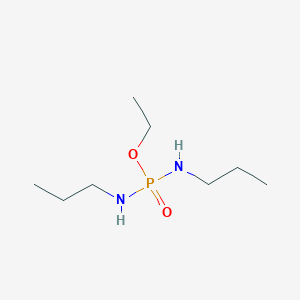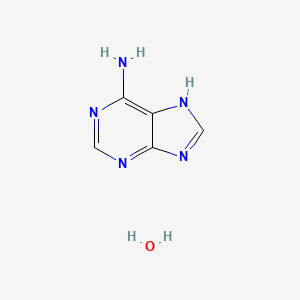
Adenine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine monohydrate is a purine derivative and one of the fundamental components of nucleic acids. It is a nitrogenous base that pairs with thymine in DNA and uracil in RNA, playing a crucial role in the storage and transmission of genetic information. Adenine is also a key component of adenosine triphosphate (ATP), which is essential for cellular energy transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenine can be synthesized through several methods, including the formamide method, where formamide is heated to produce adenine. Another method involves the use of hydrogen cyanide and ammonia under high pressure and temperature to form adenine .
Industrial Production Methods: In industrial settings, adenine is often produced through the chemical synthesis of formamide or by extraction from natural sources. The process involves the purification and crystallization of adenine to obtain adenine monohydrate .
Chemical Reactions Analysis
Types of Reactions: Adenine undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert adenine to dihydroadenine.
Substitution: Adenine can participate in substitution reactions, such as the formation of N6-substituted adenine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 8-oxoadenine.
Reduction: Dihydroadenine.
Substitution: N6-substituted adenine derivatives.
Scientific Research Applications
Adenine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Essential for the study of DNA and RNA structures and functions.
Medicine: Investigated for its role in cellular metabolism and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and as a component in various biochemical assays
Mechanism of Action
Adenine exerts its effects by forming adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are integral to the formation of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions. Adenine also forms part of coenzymes such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial for enzymatic reactions .
Comparison with Similar Compounds
Guanine: Another purine base that pairs with cytosine in DNA.
Hypoxanthine: A naturally occurring purine derivative.
Xanthine: A purine base found in most human body tissues and fluids.
Uniqueness: Adenine is unique due to its role in forming ATP and its involvement in both DNA and RNA structures. Its ability to form hydrogen bonds with thymine in DNA and uracil in RNA distinguishes it from other purine bases .
Properties
CAS No. |
64790-20-1 |
|---|---|
Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
7H-purin-6-amine;hydrate |
InChI |
InChI=1S/C5H5N5.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H2 |
InChI Key |
GNJZAZRKAUNBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


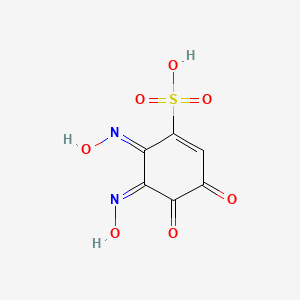
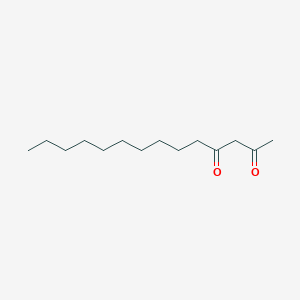

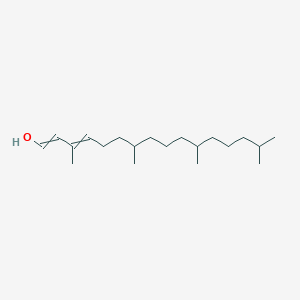
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)

![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
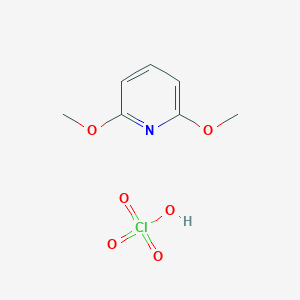
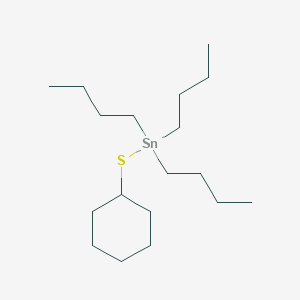
![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)
